molecular formula C21H22N2O4S B2354749 Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864857-97-6

Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2354749
CAS No.: 864857-97-6
M. Wt: 398.48
InChI Key: RDCZVOQBQSAKLJ-MDZDMXLPSA-N
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Description

Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. Subsequent acetylation and cinnamamide introduction steps are performed under controlled conditions to ensure the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain precise reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.

Major Products Formed: The reactions can yield a variety of products depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has shown potential biological activities, such as antimicrobial and antiviral properties. These properties make it a candidate for further research in drug development.

Medicine: The compound's biological activities suggest potential applications in the treatment of various diseases. Its ability to interact with biological targets can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

  • Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

  • Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Uniqueness: Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate stands out due to its unique cinnamamido group, which contributes to its distinct biological activities compared to similar compounds.

Properties

IUPAC Name

ethyl 6-acetyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-3-27-21(26)19-16-11-12-23(14(2)24)13-17(16)28-20(19)22-18(25)10-9-15-7-5-4-6-8-15/h4-10H,3,11-13H2,1-2H3,(H,22,25)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCZVOQBQSAKLJ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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